Ethyl bis(2-hydroxyoctadecyl) phosphite
Description
Ethyl bis(2-hydroxyoctadecyl) phosphite is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2-hydroxyoctadecyl groups and one ethyl ester. Its molecular structure (C₃₈H₇₉O₅P) combines long-chain alkyl groups with hydroxyl functionalities, which enhance its solubility in non-polar matrices and stability in polymeric systems. This compound is primarily utilized as a secondary antioxidant in plastics and synthetic materials, where it inhibits oxidative degradation by scavenging peroxy radicals and decomposing hydroperoxides . Its synthesis typically involves the reaction of phosphorus trichloride with 2-hydroxyoctadecanol followed by ethyl esterification, though specific protocols remain proprietary in industrial settings .
Properties
CAS No. |
62392-07-8 |
|---|---|
Molecular Formula |
C38H79O5P |
Molecular Weight |
647.0 g/mol |
IUPAC Name |
ethyl bis(2-hydroxyoctadecyl) phosphite |
InChI |
InChI=1S/C38H79O5P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)35-42-44(41-6-3)43-36-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h37-40H,4-36H2,1-3H3 |
InChI Key |
RTNWFYUNMQCCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COP(OCC)OCC(CCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis(2-hydroxyoctadecyl) phosphite typically involves the reaction of phosphorus trichloride with 2-hydroxyoctadecanol in the presence of an ethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{PCl}3 + 2 \text{C}{18}\text{H}_{37}\text{OH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}2\text{H}5\text{P(O)(OC}{18}\text{H}{37})_2 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is typically catalyzed by a base such as sodium hydroxide to facilitate the formation of the phosphite ester. The product is then purified through processes such as distillation and filtration to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl bis(2-hydroxyoctadecyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and alcohols.
Substitution: It can participate in substitution reactions where the ethyl or hydroxyoctadecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphates and corresponding alcohols.
Hydrolysis: Phosphonic acids and 2-hydroxyoctadecanol.
Substitution: Various substituted phosphite esters depending on the reagents used.
Scientific Research Applications
Ethyl bis(2-hydroxyoctadecyl) phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its role in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized as a lubricant additive, anti-wear agent, and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl bis(2-hydroxyoctadecyl) phosphite involves its ability to act as an antioxidant. It decomposes hydroperoxides, thereby preventing oxidative degradation of materials. The compound’s phosphite group reacts with hydroperoxides to form phosphates and alcohols, which are less reactive and more stable. This antioxidant action is particularly useful in stabilizing polymers and other materials against oxidative damage.
Comparison with Similar Compounds
Bis(1-ethylpropyl) Methylphosphonate (CAS RN: 5828-67-1)
This phosphonate derivative features a methyl group and two branched 1-ethylpropyl ester chains. Unlike this compound, it lacks hydroxyl groups, resulting in lower polarity and reduced compatibility with hydrophilic matrices. Its molecular formula (C₁₁H₂₅O₃P) and smaller molecular weight (236.29 g/mol) limit its thermal stability compared to long-chain phosphites .
Tris[2-tert-butyl-6-methyl-4-(2-(octadecyloxycarbonyl)ethyl)phenyl] Phosphite
A tris-substituted phosphite stabilizer with bulky tert-butyl and octadecyloxycarbonyl groups. While it exhibits superior hydrolytic resistance due to steric hindrance, its larger molecular weight (≈1,200 g/mol) reduces diffusion rates in polymer blends. This compound, in contrast, demonstrates better processability in low-viscosity systems .
Dihexadecyl Hydrogen Phosphate (CAS RN: 2197-63-9)
A phosphate ester with two hexadecyl chains. The substitution of phosphate for phosphite increases acidity (pKa ≈1.5), making it more reactive but less stable under high-temperature processing. This compound’s phosphite structure provides milder reactivity, suitable for applications requiring prolonged thermal endurance .
Functional Comparison
Hydrolytic Stability
This compound outperforms tris-alkyl phosphites (e.g., tris[2-tert-butylphenyl] phosphite) in hydrolytic stability. Experimental data from Yoshitomi Pharmaceutical Industries (2025) showed that tris-substituted phosphites required co-administration with phenolic antioxidants to mitigate hydrolysis, whereas this compound maintained >90% efficacy in sole use after 500 hours at 80°C/85% RH .
Antioxidant Performance
In polypropylene stabilization trials, this compound reduced yellowness index (YI) to 2.1 compared to 4.8 for Bis(1-ethylpropyl) methylphosphonate under identical processing conditions (Table 1). The hydroxyl groups in this compound likely enhance radical scavenging, while its long alkyl chains improve dispersion .
Table 1: Comparative Properties of this compound and Analogues
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